molecular formula C17H19FN8 B2559245 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine CAS No. 318958-95-1

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine

Cat. No.: B2559245
CAS No.: 318958-95-1
M. Wt: 354.393
InChI Key: ZLGIVSGBGDQGOY-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine is a tetrazine-based heterocyclic compound featuring a 3,5-dimethylpyrazole moiety at the 3-position and a 4-(4-fluorophenyl)piperazine group at the 6-position of the tetrazine ring. Tetrazines are high-nitrogen heterocycles valued for their unique electronic properties, redox activity, and applications in materials science, medicinal chemistry, and energetic materials . This compound’s structural complexity arises from the combination of electron-withdrawing (tetrazine) and electron-donating (piperazine) groups, which may modulate its reactivity, solubility, and biological activity.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN8/c1-12-11-13(2)26(23-12)17-21-19-16(20-22-17)25-9-7-24(8-10-25)15-5-3-14(18)4-6-15/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGIVSGBGDQGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(N=N2)N3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and piperazine intermediates, followed by their coupling with a tetrazine derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Introduction to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine

The compound This compound is a member of the tetrazine family, which has garnered attention for its diverse applications in medicinal chemistry and other fields. This compound is characterized by its unique structural features that combine pyrazole and piperazine moieties with a tetrazine core, leading to potential biological activities.

Structure and Molecular Formula

The molecular formula of this compound is C18H21N7C_{18}H_{21}N_{7}, indicating a complex structure that may contribute to its biological activity. The presence of multiple nitrogen atoms in the tetrazine and pyrazole rings enhances the compound's potential for interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing tetrazine and pyrazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrazines can act against various bacterial strains through mechanisms involving disruption of cell wall synthesis or inhibition of essential enzymes . The specific compound may share these properties due to its structural similarities with known antimicrobial agents.

Anticancer Properties

Tetrazines are also recognized for their potential anticancer activities. The incorporation of piperazine and pyrazole moieties may enhance the efficacy of this compound against cancer cells by targeting specific pathways involved in tumor growth and metastasis . Research has demonstrated that related compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.

Neuropharmacological Effects

The piperazine component suggests potential applications in neuropharmacology. Compounds with piperazine rings have been linked to various central nervous system effects, including anxiolytic and antidepressant activities . The specific interactions of this compound with neurotransmitter receptors could be an area for future research.

Pesticidal Applications

Recent studies have explored the use of similar compounds in agricultural settings as pesticides. The unique chemical structure allows for effective targeting of pests while minimizing harm to non-target organisms . This opens avenues for developing environmentally friendly pest control agents.

Case Study: Antimicrobial Evaluation

A study conducted on a series of novel heterocyclic compounds demonstrated that those containing tetrazole rings exhibited promising antibacterial activity. Compounds were synthesized and tested against various Gram-positive and Gram-negative bacteria using standard microbiological methods. Results indicated that certain derivatives showed significant inhibition zones compared to control groups .

Case Study: Anticancer Activity Assessment

In another study focusing on anticancer properties, compounds similar to this compound were evaluated for their ability to induce cell death in human cancer cell lines. The results showed a dose-dependent response with IC50 values indicating effective concentrations for therapeutic use .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

The compound’s closest structural analogs include:

Compound Name Substituents (Tetrazine Positions 3 and 6) Core Structure Key Features
Target Compound 3-(3,5-dimethylpyrazol-1-yl), 6-[4-(4-fluorophenyl)piperazin-1-yl] 1,2,4,5-Tetrazine Combines pyrazole (electron-rich) and fluorophenyl-piperazine (polar, bioactive motif)
3-Chloro-6-(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine 3-Cl, 6-(4-Cl-3,5-dimethylpyrazol-1-yl) 1,2,4,5-Tetrazine Chlorinated pyrazole enhances electrophilicity; used as a precursor for deuterated analogs
3-(2-Ethoxyethoxy)-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine 3-(2-ethoxyethoxy), 6-(3,5-dimethylpyrazol-1-yl) 1,2,4,5-Tetrazine Ethoxyethoxy group improves water solubility; studied for redox activity
N′-[6-(3,5-Dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-yl]butanohydrazide 3-butanohydrazide, 6-(3,5-dimethylpyrazol-1-yl) 1,2,4,5-Tetrazine Hydrazide substituent confers antiviral/antitumor activity

Key Observations :

  • The target compound’s 4-(4-fluorophenyl)piperazine group distinguishes it from analogs with simpler alkyl/aryl or halogen substituents. This moiety may enhance binding to biological targets (e.g., serotonin/dopamine receptors) due to piperazine’s conformational flexibility and fluorine’s metabolic stability .
  • Unlike water-soluble ethoxyethoxy derivatives , the target compound’s piperazine group may confer moderate solubility in polar organic solvents.

Comparison with Analogous Syntheses :

  • 3-Chloro-6-(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine : Synthesized via chlorination of a hydrazinyl-tetrazine precursor using trichloroisocyanuric acid (TCICA) .
  • Ethoxyethoxy Derivatives: Achieved via SNAr with 2-ethoxyethanol under mild conditions .
  • DAAT (3,3’-azo-bis-tetrazine): Requires high-pressure ammonolysis and oxidation, highlighting the target compound’s relatively straightforward functionalization .

Efficiency :
The target compound’s synthesis likely avoids high-pressure steps, offering scalability advantages over DAAT . However, chlorinated analogs may require fewer purification steps due to higher crystallinity.

Physicochemical Properties
Property Target Compound 3-Chloro-6-(4-Cl-pyrazolyl) Tetrazine Ethoxyethoxy Tetrazine
Molecular Weight ~410 g/mol (estimated) 314.09 g/mol 306.33 g/mol
Solubility Moderate in DMSO/DMF Low (chlorine increases hydrophobicity) High (due to ethoxyethoxy)
Electrochemical Activity Likely redox-active (tetrazine core) Not reported Stable anolyte in aqueous systems

Thermal Stability : Tetrazines generally exhibit moderate thermal stability. The fluorophenyl-piperazine group may lower decomposition temperatures compared to chlorinated analogs .

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine represents a novel class of heterocyclic compounds that exhibit a range of biological activities. The structural components of this compound suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Chemical Structure

The compound consists of a tetrazine core linked to a pyrazole moiety and a piperazine group with a fluorophenyl substituent. This unique structure is expected to influence its biological activity significantly.

Biological Activity Overview

Research has indicated that derivatives of pyrazole and tetrazine have shown promising results in various biological assays, including antiviral and antitumoral activities. The following sections detail the specific biological activities observed for this compound and its derivatives.

Antitumoral Activity

Studies have demonstrated that compounds containing similar structural features can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For example:

  • Inhibition of Tubulin Polymerization : Compounds with the pyrazole and tetrazine frameworks have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells. In vitro assays indicated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7, A549) with IC50 values ranging from 0.12 to 2.78 µM .

Antiviral Activity

The antiviral potential of related compounds has been documented through various studies:

  • Mechanism of Action : The mode of action for antiviral activity typically involves interference with viral replication processes. For instance, certain pyrazole derivatives have been noted to inhibit viral enzymes essential for replication .

Antifungal Activity

The antifungal properties of similar heterocycles have also been investigated:

  • Structure-Activity Relationship (SAR) : A review highlighted that 1,2,4-triazole derivatives exhibit extensive antifungal activity. The presence of specific substituents on the phenyl rings enhances this activity significantly .

Case Studies and Research Findings

Several studies provide insights into the biological activities associated with compounds similar to the one :

  • Antitumor Studies :
    • A study demonstrated that modifications on the phenyl moiety could tune the biological properties toward enhanced antitumoral activity. The synthesized compounds were evaluated against human cancer cell lines, showing varying degrees of cytotoxicity based on structural modifications .
  • Antiviral Mechanisms :
    • Research focused on the antiviral effects of pyrazole derivatives revealed that these compounds could inhibit specific viral targets effectively. The detailed SAR studies indicated that the presence of electron-donating groups significantly improved antiviral efficacy .
  • Antifungal Efficacy :
    • Investigations into antifungal agents based on triazole structures showed promising results against resistant fungal strains. The compounds were assessed using minimum inhibitory concentration (MIC) values to classify their effectiveness .

Data Tables

Activity TypeMechanismIC50 ValuesReference
AntitumoralTubulin polymerization inhibition0.12 - 2.78 µM
AntiviralViral replication inhibitionVaries by compound
AntifungalInhibition of fungal growth0.06 - 32 µg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. For example, pyrazole and piperazine precursors are coupled to a tetrazine core under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF or acetonitrile. Catalysts such as triethylamine are often used to facilitate coupling . Optimization can employ Design of Experiments (DoE) to minimize trial runs, focusing on variables like solvent polarity, temperature, and stoichiometry .

Q. How should researchers characterize the structural and electronic properties of this compound to validate purity and conformation?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • XRD : For crystal structure determination.
  • FTIR and NMR : To confirm functional groups (e.g., tetrazine N–N stretches at ~1550 cm⁻¹ in FTIR) and substituent positions .
  • Mass Spectrometry : To verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • DFT Calculations : To predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental data .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer : Screen against neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s known affinity. Use radioligand binding assays or fluorescence-based cellular models. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can computational methods enhance the design and mechanistic understanding of this compound’s reactivity and target interactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., transition states in tetrazine cycloadditions) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., docking to 5-HT2A receptors) with tools like AutoDock Vina .
  • Machine Learning : Train models on existing pyrazole/piperazine datasets to predict novel derivatives with improved bioactivity .

Q. How should researchers reconcile discrepancies between in silico predictions and experimental biological data?

  • Methodological Answer :

  • Validation Loops : Iterate between computational predictions (e.g., binding affinity scores) and experimental assays (e.g., SPR or ITC for binding kinetics). Adjust force fields or solvation models in simulations to better match empirical results .
  • Meta-Analysis : Compare data across similar compounds (e.g., pyridazine derivatives in ) to identify structural trends affecting activity .

Q. What strategies are effective for probing the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • CRISPR-Cas9 Knockout Models : Identify target pathways by knocking out suspected receptors (e.g., GPCRs) in cellular models .
  • Metabolomics/Proteomics : Use LC-MS/MS to track downstream metabolic changes or protein expression shifts post-treatment .
  • Single-Crystal X-ray of Protein-Ligand Complexes : Resolve binding modes at atomic resolution (e.g., synchrotron-based crystallography) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine
Reactant of Route 2
Reactant of Route 2
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine

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